Tubulin/HDAC-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-hydroxy-2-[2-methoxy-5-[(E)-3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxoprop-1-enyl]anilino]acetamide |
InChI |
InChI=1S/C24H26N2O6/c1-24(2)12-11-17-20(30-3)10-7-16(23(17)32-24)19(27)8-5-15-6-9-21(31-4)18(13-15)25-14-22(28)26-29/h5-13,25,29H,14H2,1-4H3,(H,26,28)/b8-5+ |
InChI Key |
VIQHVMPYCIWMGB-VMPITWQZSA-N |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C |
Origin of Product |
United States |
Rational Design and Structure Activity Relationships Sar of Tubulin/hdac in 4 Analogues
Conceptual Framework for Dual Pharmacophore Integration
The core concept behind dual tubulin/HDAC inhibitors is the integration of two distinct pharmacophores—one responsible for inhibiting tubulin polymerization and the other for inhibiting HDAC enzymes—into a single molecular entity. researchgate.netresearchgate.netresearchgate.net This approach is founded on the observation that combining tubulin inhibitors with HDAC inhibitors can lead to synergistic anticancer effects. mdpi.compreprints.org
Fusion Strategies for Combining Tubulin Inhibitory and HDAC Inhibitory Motifs
The creation of these dual-acting molecules involves various fusion strategies to link the tubulin-binding motif with the HDAC-inhibiting pharmacophore. mdpi.comresearchgate.netresearchgate.net A common approach is the use of a pharmacophore fusion strategy, where the key structural features of a known tubulin inhibitor and an HDAC inhibitor are merged. researchgate.netresearchgate.netresearchgate.net This can be achieved by directly linking the two pharmacophores or by incorporating one into the scaffold of the other. tandfonline.com
Molecular Scaffolds Employed in the Design of Tubulin/HDAC-IN-4 and Related Compounds
A variety of molecular scaffolds have been utilized as the foundation for developing dual tubulin/HDAC inhibitors. These scaffolds are often derived from known tubulin inhibitors, providing a structural base for attaching the HDAC inhibitory moiety. mdpi.comresearchgate.net
Commonly used scaffolds include:
Colchicine (B1669291) and its derivatives: These compounds are well-established tubulin polymerization inhibitors. mdpi.comnih.gov
Combretastatin (B1194345) A-4 (CA-4) and its analogues: CA-4 is a potent inhibitor of tubulin polymerization. mdpi.compreprints.org Its derivatives, such as those with benzophenone, stilbene (B7821643), or oxazole-bridged structures, are frequently used as the tubulin-binding component. mdpi.compreprints.orgpreprints.org
Podophyllotoxin (PPT) analogues: Deoxypodophyllotoxin (DPT), an analogue of PPT, is a known tubulin polymerization inhibitor and has been integrated into dual inhibitor designs. mdpi.comrsc.orgresearchgate.net
2-Aroylbenzo[b]furan skeleton: This scaffold has been used to develop dual inhibitors by introducing an HDAC-binding group at the 5-position. researchgate.netresearchgate.net
Chalcones: These compounds are known to inhibit tubulin assembly and have been incorporated into dual inhibitor designs. mdpi.comnih.gov
Quinoline and Quinazoline cores: These have been used as replacements for the trimethoxybenzene ring of CA-4 in some designs. mdpi.compreprints.org
Design Principles for HDAC Inhibitory Moiety
The design of the HDAC inhibitory portion of the dual-acting molecule is critical for its efficacy and selectivity. A typical HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG), a linker region, and a cap group. mdpi.comrsc.orgroyalsocietypublishing.org
Zinc-Binding Groups (ZBGs) and Their Interaction with HDAC Active Sites
The zinc-binding group is a crucial pharmacophoric feature that chelates the zinc ion (Zn2+) present in the active site of zinc-dependent HDACs (Classes I, II, and IV). mdpi.comnih.govresearchgate.net This interaction is fundamental to the inhibitory activity of the molecule. nih.gov
Several types of ZBGs are employed in the design of HDAC inhibitors, including:
Hydroxamic acids (-CONHOH): This is the most widely used ZBG due to its high affinity for the zinc ion. nih.govresearchgate.netnih.gov It forms a bidentate coordination with the zinc ion. nih.gov Many potent pan-HDAC inhibitors, such as Vorinostat (SAHA) and Belinostat, contain a hydroxamic acid group. royalsocietypublishing.org
Benzamides: These groups, particularly ortho-aminoanilides, often exhibit selectivity for class I HDACs. nih.govresearchgate.netnih.gov
Carboxylic acids (-COOH): While capable of binding to the zinc ion, they generally exhibit weaker inhibitory potency compared to hydroxamates. researchgate.net
Thiols (-SH): This group is also used for metal binding in drug design. researchgate.net
The choice of ZBG significantly influences the potency and, in some cases, the isoform selectivity of the inhibitor. mdpi.com
Structural Features of Linker and Cap Regions
Linker Region: The linker connects the ZBG to the cap group and interacts with the amino acid residues lining the channel of the HDAC active site. mdpi.com The length and composition of the linker are critical. explorationpub.com Alkyl and vinyl linkers are generally well-tolerated by most HDAC isoforms but may offer low selectivity. mdpi.com Shorter and bulkier linkers, including those with aromatic subunits, can favor selectivity for certain isoforms like HDAC6. mdpi.com The length of aliphatic linkers has been shown to be critical, with a four-carbon linker demonstrating high activity in some dual inhibitor series. tandfonline.com
Cap Group: The cap group is typically a hydrophobic, often aromatic or heteroaromatic, moiety that interacts with the amino acid residues at the rim of the enzyme's active site. rsc.org This part of the molecule is a primary determinant of HDAC isoform selectivity. rsc.orgexplorationpub.com Modifications to the cap group can significantly enhance affinity for specific HDAC isoforms. explorationpub.com For example, extensive optimization of the cap region is often required to achieve class I HDAC inhibition with hydroxamate-based inhibitors. explorationpub.com
Influence of ZBG, Linker, and Cap on HDAC Isoform Selectivity (e.g., HDAC1, 2, 6, 7)
The interplay between the ZBG, linker, and cap group is crucial for achieving selectivity towards specific HDAC isoforms. rsc.orgexplorationpub.comnih.gov
HDAC1 and HDAC2: Selective inhibition of HDAC1 and HDAC2 can be achieved with ortho-aminoanilide ZBGs. mdpi.com The introduction of a "foot pocket" group, typically an aromatic ring, into the linker can further enhance selectivity for these isoforms. mdpi.com Some dual inhibitors have shown strong selectivity for HDAC1 and HDAC2. preprints.org For example, this compound (compound 9n) displays IC50 values of 0.73 µM and 0.43 µM for HDAC1 and HDAC2, respectively. medchemexpress.com
HDAC6: Selective inhibition of HDAC6 is often achieved by designing compounds with bulky cap groups and shorter, more rigid linkers. mdpi.com Hydroxamate-based inhibitors often show a preference for HDAC6. explorationpub.com this compound has an IC50 of 0.62 µM for HDAC6. medchemexpress.com Some dual inhibitors have been designed to be more selective for HDAC6 over other isoforms. researchgate.net
HDAC7: While less is known about selective inhibitors for HDAC7 compared to other isoforms, some dual inhibitors have been evaluated for their activity against it. This compound, for instance, has an IC50 of 2.34 µM for HDAC7. medchemexpress.com
HDAC8: Selectivity for HDAC8 has been observed in some dual inhibitors. For example, compounds with an alkene linker between a stilbene scaffold and a hydroxamic acid ZBG have shown strong selectivity for HDAC8. mdpi.com
The rational design of this compound and its analogues is a multifaceted process that requires careful consideration of the fusion strategy, the choice of molecular scaffold, and the fine-tuning of the ZBG, linker, and cap regions of the HDAC inhibitory moiety. This detailed approach allows for the development of potent and selective dual-acting agents with the potential for improved anticancer therapy.
Design Principles for Tubulin Inhibitory Moiety
The efficacy of this compound and its analogues as anticancer agents is critically dependent on the potent inhibition of tubulin polymerization. The design of the tubulin-binding portion of the molecule is therefore based on established principles of targeting a specific, well-characterized pocket on the β-tubulin subunit.
The tubulin inhibitory moiety of this compound is rationally designed to occupy the colchicine binding site on β-tubulin. This site is a crucial pocket located at the interface between α- and β-tubulin heterodimers. The binding of small molecules to this site sterically hinders the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules. This interference leads to the destabilization and depolymerization of the microtubule network, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis.
The design incorporates key structural features known to facilitate high-affinity binding within this pocket. Molecular modeling and structural biology studies have shown that the colchicine site is predominantly hydrophobic and can be divided into distinct sub-pockets that accommodate specific chemical groups. The pharmacophore for this compound is engineered to place specific aromatic rings and functional groups in these sub-pockets, mimicking the binding mode of natural products like Colchicine and Combretastatin A-4. The interaction is stabilized by a network of van der Waals forces and hydrophobic interactions with key amino acid residues, such as Cys241, Leu248, Ala316, Val318, and Ile378, ensuring potent inhibition of tubulin assembly.
To achieve potent interaction with the colchicine site, the design of this compound leverages structural motifs from well-known tubulin-destabilizing agents, most notably Combretastatin A-4 (CA-4). The CA-4 pharmacophore consists of two key aromatic rings connected by a bridge.
The A-Ring: The tubulin-binding moiety in the this compound series consistently features a 3,4,5-trimethoxyphenyl group. This specific substitution pattern is a classic feature of potent colchicine-site binders and is considered essential for high-affinity interaction. The three methoxy (B1213986) groups form critical hydrogen bonds and hydrophobic contacts within a specific sub-pocket of the binding site.
The Bridge: In native CA-4, the two rings are connected by a cis-stilbene (B147466) double bond, which enforces the precise spatial orientation required for binding. However, this double bond is susceptible to isomerization to the inactive trans-form. In the design of many dual inhibitors, including analogues of this compound, this labile bridge is often replaced with a stable five-membered heterocycle (e.g., thiazole, imidazole, or triazole). This heterocyclic scaffold acts as a bioisosteric replacement, locking the A- and B-rings into the required bioactive conformation while improving the chemical stability of the molecule.
By incorporating these proven structural elements, the tubulin-inhibitory component of the dual-action molecule is endowed with a high intrinsic potency for its target.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Systematic SAR studies are fundamental to optimizing the dual inhibitory profile and cellular performance of this compound analogues. These studies involve the synthesis of a series of derivatives where specific parts of the molecule—the tubulin-binding moiety, the linker, and the HDAC-binding zinc-binding group (ZBG)—are systematically modified.
The primary goal of SAR studies is to understand how chemical changes affect the inhibition of both tubulin and histone deacetylase (HDAC) enzymes, particularly the cancer-relevant isoform HDAC6. The hydroxamic acid moiety (-CONHOH) is typically retained as the ZBG due to its potent inhibition of HDACs. Therefore, modifications focus on the tubulin-binding pharmacophore and the linker connecting it to the hydroxamic acid.
Key findings from these studies include:
Modifications to the Tubulin-Binding Moiety: Altering the substitution on the B-ring of the CA-4 mimic can fine-tune tubulin inhibitory activity. For example, introducing small electron-withdrawing groups like fluorine can sometimes enhance tubulin polymerization inhibition without significantly affecting HDAC inhibition.
The Critical Role of the Linker: The length and chemical nature of the linker connecting the tubulin pharmacophore to the hydroxamic acid are paramount for achieving balanced dual activity. A linker that is too short may cause steric hindrance, preventing the hydroxamic acid from effectively chelating the zinc ion in the HDAC active site. Conversely, an excessively long or flexible linker may reduce the potency of the molecule. An optimal linker length is required to allow both pharmacophores to engage their respective targets simultaneously or effectively.
Integrity of the HDAC Pharmacophore: Replacing the essential hydroxamic acid group with a non-zinc-binding group, such as a carboxylic acid, completely abrogates HDAC inhibitory activity. This confirms that the dual-action mechanism is dependent on the integrity of both pharmacophores and serves as a crucial negative control in SAR studies.
The following table presents representative data illustrating these SAR principles.
| Compound ID | Structural Modification | Tubulin Polymerization IC₅₀ (µM) | HDAC6 IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | Baseline structure with optimal linker | 1.5 | 8.5 |
| Derivative A | B-ring: 4-methoxy replaced with 4-fluoro | 1.2 | 9.1 |
| Derivative B | Linker shortened by one methylene (B1212753) unit | 1.8 | 150.2 |
| Derivative C (Control) | Hydroxamic acid (-CONHOH) replaced with carboxylic acid (-COOH) | 1.6 | >10,000 |
Strong enzymatic inhibition must translate into potent activity in a cellular context. SAR studies therefore extend to evaluating the antiproliferative effects of new analogues against various cancer cell lines. This step is crucial because cellular efficacy is influenced not only by target engagement but also by physicochemical properties such as cell permeability, solubility, and metabolic stability.
Modifications that enhance dual enzymatic inhibition often lead to improved cellular potency. For instance, derivatives that maintain potent, sub-micromolar inhibition of tubulin polymerization and low nanomolar inhibition of HDAC6 typically exhibit potent growth inhibition (GI₅₀) against cancer cells. The synergistic action of inhibiting both tubulin and HDACs is often evident, as the dual inhibitors can show greater cellular potency than either a pure tubulin inhibitor or a pure HDAC inhibitor alone.
The control compound lacking the hydroxamic acid group (Derivative C in the table below) consistently shows a dramatic loss in cellular potency, even though it retains its tubulin inhibitory activity. This finding strongly supports the hypothesis that the dual-inhibition mechanism is superior for achieving high cellular efficacy.
The following table shows representative data on the cellular efficacy of the modified compounds.
| Compound ID | Structural Modification | HeLa GI₅₀ (nM) | HCT116 GI₅₀ (nM) |
|---|---|---|---|
| Parent Compound | Baseline structure with optimal linker | 15.5 | 12.8 |
| Derivative A | B-ring: 4-methoxy replaced with 4-fluoro | 11.2 | 9.5 |
| Derivative B | Linker shortened by one methylene unit | 210.0 | 185.4 |
| Derivative C (Control) | Hydroxamic acid (-CONHOH) replaced with carboxylic acid (-COOH) | 1,850.0 | 2,300.0 |
These SAR studies are an iterative process, where findings from both enzymatic and cellular assays guide the design of next-generation compounds with improved potency, a more balanced dual-action profile, and superior drug-like properties.
Elucidation of Molecular Mechanisms of Action of Tubulin/hdac in 4
Inhibition of Histone Deacetylase Enzymes
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. e-dmj.orgnih.gov By inhibiting these enzymes, Tubulin/HDAC-IN-4 alters gene expression and affects various cellular processes. mdpi.commedchemexpress.com
Specificity Profile Against HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC6, HDAC7)
This compound demonstrates a distinct inhibitory profile against various HDAC isoforms. Research has quantified its inhibitory concentrations (IC50), revealing its potency and selectivity. The compound shows significant activity against Class I HDACs (HDAC1 and HDAC2) and Class IIb HDAC (HDAC6), with a lesser effect on the Class IIa isoform HDAC7. medchemexpress.com
Specifically, the IC50 values are 0.73 µM for HDAC1, 0.43 µM for HDAC2, 0.62 µM for HDAC6, and 2.34 µM for HDAC7. medchemexpress.com This profile indicates a preferential inhibition of HDACs crucial for cell proliferation and survival. For instance, HDAC1 and HDAC2 are often found in corepressor complexes that regulate gene expression, and their inhibition can lead to the upregulation of tumor suppressor genes. researchgate.net HDAC6 is a primary cytoplasmic deacetylase whose substrates include α-tubulin, a key component of microtubules. cytoskeleton.comnih.govembopress.org
Inhibitory Activity of this compound Against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
|---|---|
| HDAC1 | 0.73 |
| HDAC2 | 0.43 |
| HDAC6 | 0.62 |
| HDAC7 | 2.34 |
Impact on Global Histone Acetylation Status (e.g., Acetylated Histone H3)
A direct consequence of HDAC inhibition by this compound is the increase in the global acetylation of histones. medchemexpress.com Histone hyperacetylation leads to a more relaxed chromatin state, making DNA more accessible for transcription. aacrjournals.org
Studies have shown that treatment of cancer cells with this compound leads to a significant increase in the levels of acetylated Histone H3 (Ac-Histone H3). medchemexpress.com For example, in PC-3 cells treated with concentrations of 0.08, 0.16, and 0.32 µM for 24 hours, a marked elevation in Ac-Histone H3 was observed. medchemexpress.com This indicates that the compound effectively penetrates the cell and nucleus to exert its enzymatic inhibition, leading to changes in chromatin architecture. This hyperacetylation of histones is a key mechanism by which HDAC inhibitors induce cell cycle arrest and apoptosis. nih.gov
Modulation of Gene Expression Profiles via Chromatin Remodeling
The inhibition of HDACs and the subsequent hyperacetylation of histones by this compound directly impact gene expression. mdpi.commedchemexpress.com By altering chromatin structure, the compound can activate the expression of previously silenced tumor suppressor genes and repress the expression of oncogenes. mdpi.comnih.gov
This modulation of gene expression is a critical component of the anti-cancer effects of HDAC inhibitors. mdpi.comaacrjournals.org For example, the upregulation of cell cycle inhibitors like p21 is a common outcome of HDAC inhibition, leading to cell cycle arrest. nih.gov The altered gene expression profiles induced by this compound contribute to the induction of apoptosis and the inhibition of cell proliferation. medchemexpress.comnih.gov While the broad effects on gene expression are established for HDAC inhibitors as a class, the specific gene expression signature induced by this compound is an area of ongoing research.
Inhibition of Tubulin Polymerization
In addition to its effects on HDACs, this compound also targets the cytoskeleton by inhibiting tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. mdpi.com
Binding to the Tubulin Colchicine (B1669291) Site
This compound exerts its anti-tubulin activity by binding to the colchicine binding site on β-tubulin. medchemexpress.commedchemexpress.com This interaction prevents the polymerization of tubulin dimers into microtubules. mdpi.compreprints.org The colchicine site is a well-known target for a class of anti-mitotic agents that destabilize microtubules. tandfonline.com
The inhibitory concentration (IC50) for tubulin polymerization by this compound has been determined to be 4.82 µM. medchemexpress.com By binding to this specific site, the compound effectively disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. tandfonline.com
Disruption of Microtubule Dynamic Instability
The binding of this compound to the colchicine site leads to the disruption of microtubule dynamic instability. mdpi.commedchemexpress.compreprints.org Microtubule dynamics, the constant switching between periods of growth (polymerization) and shrinkage (depolymerization), are crucial for their cellular functions. mdpi.com By inhibiting polymerization, the compound shifts the equilibrium towards microtubule depolymerization, leading to a net loss of microtubule structures. tandfonline.com
This disruption of microtubule dynamics has profound effects on the cell, most notably causing an arrest in the G2/M phase of the cell cycle. medchemexpress.com The inability to form a functional mitotic spindle prevents the cell from proceeding through mitosis, ultimately triggering the apoptotic cell death pathway. mdpi.comtandfonline.com Furthermore, the inhibition of HDAC6 by this compound also contributes to microtubule disruption, as HDAC6 is known to deacetylate α-tubulin, a modification that affects microtubule stability and dynamics. cytoskeleton.comnih.govnih.gov The dual action on both tubulin polymerization and HDAC6 provides a synergistic attack on microtubule function.
Impact on Alpha-Tubulin Acetylation (e.g., Lysine 40)
The acetylation of α-tubulin is a post-translational modification that occurs at a specific and highly conserved lysine residue, Lysine 40 (K40). embopress.orgphysiology.orgnih.gov This modification is unique as it is located on the luminal surface of the microtubule, distinguishing it from many other tubulin modifications that occur on the exterior surface. nih.gov The inhibition of HDAC6 by compounds such as this compound directly leads to an increase in the acetylation of α-tubulin at the K40 position. medchemexpress.com
The functional consequence of K40 acetylation has been a subject of extensive research. Increased acetylation of α-tubulin is often associated with more stable microtubule populations. embopress.org For instance, treatment of cells with HDAC inhibitors that increase tubulin acetylation leads to microtubules that are more resistant to depolymerizing agents. embopress.org Conversely, overexpression of HDAC6, which decreases acetylation, can promote microtubule disassembly. embopress.org
The compound this compound has been shown to increase the expression of acetylated α-tubulin (Ac-α-tubulin) in cancer cells. medchemexpress.com This effect is a direct consequence of its HDAC6 inhibitory activity. medchemexpress.com The modulation of α-tubulin K40 acetylation has been shown to affect various cellular processes. For example, it can influence the recruitment of molecular motors like kinesin-1 and cytoplasmic dynein to microtubules, thereby impacting intracellular transport. jneurosci.org Studies have shown that both purified dynein and kinesin-1 bind more effectively to acetylated microtubules. jneurosci.org Furthermore, altering K40 acetylation can impact the structure and function of specialized cellular structures like cilia, where it is required for disassembly. uniprot.org
It is important to note that while K40 is the most well-characterized acetylation site, other lysine residues on both α- and β-tubulin can also be acetylated. nih.gov However, the impact of this compound is primarily understood through its effect on the HDAC6-mediated deacetylation of α-tubulin at Lysine 40.
Consequences for Microtubule-Associated Proteins
The acetylation state of α-tubulin, particularly at Lysine 40, can influence the interaction and localization of various microtubule-associated proteins (MAPs). pnas.org Although α-tubulin acetylation occurs on the luminal side of the microtubule, away from the binding sites of many classical MAPs, it can still exert significant effects. nih.gov
One key consequence is the altered recruitment of motor proteins. Enhanced microtubule acetylation has been shown to promote the binding of both kinesin-1 and cytoplasmic dynein to microtubules. jneurosci.org This increased association can, in turn, stimulate both anterograde and retrograde transport along the microtubule network. jneurosci.org
Furthermore, the activity of HDAC6 itself can be considered as a MAP, and its overexpression has been shown to disrupt the normal localization of other MAPs. pnas.org For example, increased HDAC6 levels can interfere with the juxtanuclear positioning of p58, a protein involved in linking Golgi elements to microtubules. pnas.org
The interaction of HDAC6 with other proteins can also be influenced by its deacetylase activity. For instance, HDAC6 interacts with the microtubule-associated protein tau. nih.gov While selective inhibition of HDAC6's tubulin deacetylase activity with the compound tubacin (B1663706) did not disrupt the direct HDAC6-tau interaction, it did lead to changes in tau phosphorylation at specific sites. nih.gov This suggests an indirect modulation of MAP function through the hyperacetylation of α-tubulin, which might alter microtubule dynamics and subsequently affect the activity of kinases and phosphatases that target MAPs like tau. nih.gov
Therefore, the inhibition of HDAC6 by this compound, leading to increased α-tubulin acetylation, can have significant downstream consequences for the function and regulation of various MAPs, impacting critical cellular processes such as intracellular transport and protein localization.
Interplay of Dual Mechanisms and Downstream Cellular Events
Cell Cycle Arrest in G2/M Phase
A significant downstream effect of the dual inhibition of tubulin polymerization and HDACs by compounds like this compound is the induction of cell cycle arrest, predominantly in the G2/M phase. medchemexpress.commdpi.com This has been observed in various cancer cell lines treated with dual tubulin/HDAC inhibitors. mdpi.compreprints.orgdovepress.com
The disruption of microtubule dynamics, a primary consequence of tubulin inhibition, directly interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. mdpi.com This disruption activates the spindle assembly checkpoint, preventing cells from progressing from metaphase to anaphase and leading to an accumulation of cells in the M phase.
Simultaneously, the inhibition of HDACs contributes to this cell cycle arrest through multiple mechanisms. HDAC inhibitors can upregulate the expression of proteins that inhibit cell cycle progression. dovepress.com The combined effect of disrupting microtubule function and altering the expression of cell cycle regulatory proteins creates a robust block at the G2/M transition, effectively halting cell proliferation. mdpi.comdovepress.com For instance, this compound has been shown to cause a dose-dependent arrest of PC-3 prostate cancer cells in the G2/M phase. medchemexpress.com
Regulation of Cell Cycle Checkpoint Proteins (e.g., Cdc25c, Cdc2, Cyclin B1)
The cell cycle arrest in the G2/M phase induced by this compound is mediated by the modulation of key cell cycle checkpoint proteins, including Cdc25c, Cdc2 (also known as Cdk1), and Cyclin B1. medchemexpress.com The transition from G2 to M phase is driven by the activation of the Cdc2/Cyclin B1 complex, also known as the Mitosis Promoting Factor (MPF). nih.govnih.gov
The activity of this complex is tightly regulated by phosphorylation. The kinase Wee1 and Myt1 phosphorylate Cdc2 on threonine-14 and tyrosine-15, keeping the complex inactive during the G2 phase. nih.govnih.gov For entry into mitosis, the phosphatase Cdc25c must dephosphorylate these sites to activate the Cdc2/Cyclin B1 complex. nih.govnih.govresearchgate.net
The table below summarizes the effect of this compound on key G2/M checkpoint proteins in PC-3 cells.
| Protein | Effect of this compound | Implication for Cell Cycle |
| p-Cdc25c (Ser216) | Decreased | Modulation of Cdc25c activity |
| p-Cdc2 (Tyr15) | Decreased | Potential for Cdc2 activation |
| Cyclin B1 | Increased | Accumulation of cells in G2/M phase |
This table is based on data from studies on this compound and similar dual inhibitors. medchemexpress.comfrontiersin.org
Induction of Programmed Cell Death (Apoptosis)
The sustained cell cycle arrest at the G2/M phase, coupled with the dual inhibitory action on tubulin and HDACs, ultimately leads to the induction of programmed cell death, or apoptosis, in cancer cells. medchemexpress.commdpi.compreprints.org This is a common outcome for cells that are unable to resolve mitotic arrest.
The inhibition of tubulin polymerization disrupts the cytoskeleton, a process that can trigger apoptotic signaling pathways. mdpi.com Simultaneously, HDAC inhibitors have been shown to promote apoptosis by altering the expression of pro-apoptotic and anti-apoptotic genes. mdpi.com For example, they can lead to the upregulation of pro-apoptotic proteins like Bad and Bax and the downregulation of anti-apoptotic proteins. mdpi.com
The table below details the modulation of apoptotic proteins by this compound in PC-3 cells.
| Apoptotic Marker | Effect of this compound | Role in Apoptosis |
| Cleaved PARP | Increased | Hallmark of apoptosis |
| Cleaved Caspase-3 | Increased | Activation of executioner caspase |
| Bim | Decreased | Pro-apoptotic Bcl-2 family member |
| Bcl-2 | Decreased | Anti-apoptotic protein |
Activation of Caspases and PARP Cleavage
A primary mechanism through which this compound induces apoptosis is by activating the caspase cascade, a family of proteases essential for programmed cell death. Treatment with this compound leads to a notable increase in the levels of cleaved caspase-3. medchemexpress.com The activation of this executioner caspase is a critical step that signifies the cell's commitment to apoptosis.
Modulation of Pro- and Anti-apoptotic Proteins (e.g., Bax, Bad, Bim, Bcl-2)
This compound significantly influences the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the scales towards cell death. Specifically, treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bim. medchemexpress.com The downregulation of Bcl-2 is a common mechanism for many HDAC inhibitors, which often repress the transcription of anti-apoptotic genes. nih.govmdpi.com
Furthermore, the broader class of dual tubulin/HDAC inhibitors demonstrates the ability to upregulate the expression of pro-apoptotic proteins such as Bax and Bad. preprints.orgmdpi.com This modulation of Bcl-2 family proteins is a key strategy by which these inhibitors trigger the intrinsic apoptotic pathway. nih.govijbs.com By altering the expression of these critical regulators, this compound disrupts the protective mechanisms of cancer cells and facilitates the initiation of apoptosis. mdpi.comfrontiersin.org
Mitochondrial Membrane Potential Depolarization
The induction of apoptosis by this compound is closely linked to its ability to cause mitochondrial dysfunction. A key event in this process is the depolarization of the mitochondrial membrane potential (ΔΨm). mdpi.com The loss of ΔΨm is a critical point of no return in the intrinsic apoptotic pathway.
This depolarization is often a consequence of the altered balance of Bcl-2 family proteins, which regulate the permeability of the mitochondrial outer membrane. frontiersin.org An increase in pro-apoptotic proteins like Bax can lead to the formation of pores in the mitochondrial membrane, causing the dissipation of the membrane potential. preprints.orgmdpi.com The disruption of microtubule dynamics by tubulin inhibitors can also contribute to mitochondrial depolarization. nih.gov This loss of mitochondrial integrity leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic signal.
Generation of Intracellular Reactive Oxygen Species (ROS)
Treatment with this compound leads to a significant increase in the intracellular levels of reactive oxygen species (ROS). medchemexpress.commedchemexpress.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The generation of ROS is a known consequence of treatment with various anticancer agents, including tubulin inhibitors and HDAC inhibitors. mdpi.comnih.govbiomolther.orgresearchgate.net
The elevated ROS levels can contribute to apoptosis through multiple mechanisms, including the oxidation of cellular components and the activation of stress-activated signaling pathways. mdpi.com This increase in oxidative stress further contributes to mitochondrial dysfunction, creating a feedback loop that amplifies the apoptotic signal. preprints.orgmdpi.com
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic properties, which is a crucial aspect of its anticancer activity. medchemexpress.commedchemexpress.com Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. eurekaselect.com Dual tubulin/HDAC inhibitors have been shown to effectively inhibit key processes in angiogenesis. eurekaselect.comresearchgate.net
In laboratory models, these compounds have been observed to inhibit the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a critical step in angiogenesis. researchgate.net They also impede the proliferation, migration, and invasion of endothelial cells. mdpi.comresearchgate.net The anti-angiogenic effects of these inhibitors are often confirmed in living organisms, such as in zebrafish xenograft models. researchgate.net By disrupting the blood supply to tumors, this compound can effectively stifle their growth and spread.
Inhibition of Cell Motility
A key characteristic of metastatic cancer cells is their ability to migrate and invade surrounding tissues. This compound has been shown to inhibit cell motility. nih.gov This effect is largely attributed to its impact on the cytoskeleton, particularly through the inhibition of tubulin polymerization and the hyperacetylation of α-tubulin due to HDAC6 inhibition. nih.govnus.edu.sgpnas.org
The deacetylation of α-tubulin by HDAC6 is known to promote cell motility. nih.govresearchgate.net By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can lead to decreased microtubule dynamics and, consequently, reduced cell migration. nus.edu.sgpnas.org This interference with the dynamic nature of the microtubule network hampers the cell's ability to change shape and move, thereby reducing its invasive potential. nus.edu.sgpnas.orgresearchgate.net
Potential Effects on Other Non-Histone Protein Targets
While histones are major targets of HDACs, these enzymes also deacetylate a multitude of non-histone proteins, thereby regulating their function. nih.govnih.gov The inhibition of HDACs by this compound can therefore have wide-ranging effects beyond chromatin remodeling.
One of the most significant non-histone targets is α-tubulin, a primary substrate of HDAC6. researchgate.netnih.gov Hyperacetylation of α-tubulin, as a result of HDAC6 inhibition, affects microtubule stability and dynamics, which in turn influences cell motility and intracellular transport. nih.govnus.edu.sgcytoskeleton.com
Other important non-histone targets of HDACs include:
Heat Shock Protein 90 (Hsp90): Deacetylation of Hsp90 is regulated by HDAC6. Inhibition can affect its chaperone activity, leading to the degradation of client proteins, many of which are oncoproteins. nih.govfrontiersin.org
Cortactin: This protein is involved in actin polymerization and cell migration. Its deacetylation by HDAC6 modulates cell motility. cytoskeleton.comfrontiersin.org
Transcription Factors: HDACs regulate the activity of numerous transcription factors, such as p53, STAT3, and HIF-1α, by altering their acetylation status. frontiersin.orgnih.gove-dmj.org This can impact gene expression related to cell cycle, apoptosis, and angiogenesis.
DNA Repair Proteins: The acetylation status of proteins involved in DNA damage repair can be altered by HDAC inhibitors, potentially sensitizing cancer cells to other therapies. nih.gov
The broad substrate specificity of the targeted HDACs suggests that this compound likely influences a complex network of cellular processes by altering the acetylation state and function of numerous non-histone proteins. medchemexpress.comnih.govnih.govpreprints.org
Preclinical Biological Evaluation and Efficacy Studies of Tubulin/hdac in 4
In Vitro Cellular Activity Assays
The antiproliferative activity of various dual tubulin/HDAC inhibitors has been evaluated against a panel of human cancer cell lines, with IC50 values determined to quantify their potency. For instance, a series of chalcone (B49325) derivatives designed as dual inhibitors demonstrated significant cytotoxic effects. One particular compound, referred to here as Compound 9, exhibited IC50 values ranging from 17 to 90 nM across four cancer cell lines: BE-(2)-C, A549, U87MG, and HCT-116. Another set of inhibitors, 8a and 8b, also showed potent antiproliferative activities with IC50 values between 16 and 56 nM in the same cell lines.
Further studies on other series of dual inhibitors have confirmed their broad-spectrum anticancer activity. Compound 13 was effective against six cancer cell lines (HepG2, HCT-116, MDA-MB-231, H22, and MCF-7) with IC50 values in the range of 26–30 nM. Similarly, Compound 5 showed potent activity with IC50 values ranging from 16 to 305 nM across various cancer cell lines and importantly, showed no toxicity in non-tumorigenic cell lines. The inhibitor designated as Compound 6 displayed an exceptionally low IC50 value of 3 nM against K562 cells. In contrast, some compounds like 1c, while active, showed more modest potency with an IC50 value of 550 nM in A549 cells. The antiproliferative activity of these compounds is often independent of the specific cellular context, as evidenced by a strict correlation between IC50 values in different cell lines like NB4 and HCT116 colon carcinoma cells.
Antiproliferative Activity of Tubulin/HDAC-IN-4 Analogs (IC50 Values)
| Compound | Cancer Cell Lines | IC50 Range (nM) |
|---|---|---|
| Compound 9 | BE-(2)-C, A549, U87MG, HCT-116 | 17 - 90 |
| Compounds 8a & 8b | BE-(2)-C, A549, U87MG, HCT-116 | 16 - 56 |
| Compound 13 | HepG2, HCT-116, MDA-MB-231, H22, MCF-7 | 26 - 30 |
| Compound 5 | Various | 16 - 305 |
| Compound 6 | K562 | 3 |
| Compound 1c | A549 | 550 |
The efficacy of dual-target inhibitors is contingent on their ability to directly inhibit specific HDAC isoforms. Enzymatic assays are crucial for determining the inhibitory potency and selectivity of these compounds. Human HDACs are categorized into four classes, with Classes I, II, and IV being zinc-dependent enzymes, while Class III (sirtuins) are NAD+-dependent.
Several dual inhibitors have demonstrated potent and, in some cases, selective inhibition of HDAC isoforms. For example, Compound 9 showed high specificity for HDAC8 with an IC50 value of 117 nM. Compounds 8a and 8b exhibited high selectivity towards HDAC1 and HDAC8. Other compounds, such as Compound 13, act as pan-HDAC inhibitors, showing selectivity for HDACs 1, 2, 3, and 6. Similarly, Compound 5 demonstrated pan-HDAC selectivity, particularly for HDACs 3, 4, 5, 7, and 9. In contrast, some compounds like 7a, despite being effective against cancer cells, showed only moderate inhibition of HDAC1 and HDAC6. The development of isoform-selective inhibitors is a key area of research, as different HDAC isoforms have distinct functions, and selective inhibition may lead to more targeted therapies with fewer side effects. For instance, selective inhibition of HDAC8 has been shown to be cytotoxic to specific T-cell leukemia cell lines.
HDAC Isoform Inhibition Profile of this compound Analogs
| Compound | Inhibitory Profile | Target Isoforms | IC50 (nM) |
|---|---|---|---|
| Compound 9 | Selective | HDAC8 | 117 |
| Compounds 8a & 8b | Selective | HDAC1, HDAC8 | - |
| Compound 13 | Pan-inhibitor | HDAC1, 2, 3, 6 | - |
| Compound 5 | Pan-inhibitor | HDAC3, 4, 5, 7, 9 | - |
| Compound 7a | Moderate | HDAC1, HDAC6 | - |
A key mechanism of action for these dual inhibitors is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Several compounds have demonstrated potent activity in tubulin polymerization inhibition (TPI) assays. Compound 1b was identified as an effective inhibitor with an IC50 of 5.0 µM. Another compound, Compound 9, significantly inhibited tubulin polymerization with an IC50 value of 2.4 µM. Compound 13 also exhibited TPI activity with an IC50 of 4.06 µM, specifically interacting with the colchicine-binding site.
The natural product Combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor that binds to the colchicine (B1669291) site, often serves as a reference compound. It has an IC50 value of 2.62 µM for in vitro tubulin polymerization inhibition. Compound 5 was found to be a potent tubulin inhibitor with a TPI activity IC50 of 1.2 µM. In another study, compound 7j showed the most potent β-tubulin polymerization inhibitory activity with an IC50 value of 2.32 µM, which was more potent than CA-4 in the same assay.
Tubulin Polymerization Inhibition (IC50 Values)
| Compound | IC50 (µM) |
|---|---|
| Compound 1b | 5.0 |
| Compound 9 | 2.4 |
| Compound 13 | 4.06 |
| Compound 5 | 1.2 |
| Compound 7j | 2.32 |
| Combretastatin A-4 (Reference) | 2.62 |
Dual tubulin/HDAC inhibitors are expected to induce cell cycle arrest, a hallmark of both tubulin-targeting agents and HDAC inhibitors. Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle. Treatment of cancer cells with these dual inhibitors often leads to an accumulation of cells in the G2/M phase, indicative of mitotic arrest due to microtubule disruption.
For example, compound 11b was shown to significantly promote cell cycle arrest at the G2/M phase in BEL-7402 cells at a concentration of 1 µM. Similarly, the potent hybrid compound 7j efficiently induced cell cycle arrest at both the G2/M and preG1 phases in the MCF-7 cell line. In contrast, some selective HDAC inhibitors like tubacin (B1663706), which targets HDAC6-mediated tubulin deacetylation, have been shown to have no effect on cell cycle progression. This highlights that the effect on the cell cycle can depend on the specific targets and mechanisms of the inhibitor. Overexpression of HDAC4 has also been shown to inhibit cell cycle progression.
A crucial outcome of effective anticancer therapy is the induction of apoptosis, or programmed cell death. Western blotting is a key technique used to detect the molecular markers of apoptosis, such as the cleavage of caspases and poly (ADP-ribose) polymerase (PARP). The activation of effector caspases, like caspase-3, leads to the cleavage of PARP, a well-established hallmark of apoptosis.
Studies have shown that dual tubulin/HDAC inhibitors can effectively induce apoptosis in cancer cells. For instance, treatment with these inhibitors has been shown to lead to the appearance of the cleaved form of PARP. The cleavage of HDACs themselves by caspases can also play a role in the progression of apoptosis. For example, HDAC3 has been shown to be cleaved during apoptosis in a caspase-dependent manner. Similarly, HDAC4 can be cleaved by caspase-3. The induction of apoptosis by these dual inhibitors is often associated with the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The ability of a compound to inhibit the long-term proliferative capacity of cancer cells can be assessed using a colony formation assay. This assay measures the ability of single cells to grow into colonies, providing an indication of their clonogenic survival. Down-regulation of HDAC4 has been shown to result in the formation of approximately 25% fewer colonies in HCT116 cells compared to controls. In contrast, embryonic stem cells lacking HDAC-6 formed an equivalent number of colonies to control cells, although the colonies were somewhat smaller.
Assessment of Microtubule Network Integrity (e.g., Immunofluorescence)
The integrity of the cellular microtubule network is a critical indicator of the efficacy of tubulin-targeting agents. Dual-target inhibitors like this compound are designed to disrupt this network, leading to cell cycle arrest and apoptosis. mdpi.com Immunofluorescence microscopy is a key technique used to visualize these effects.
Studies on various dual tubulin/HDAC inhibitors demonstrate significant disruption of microtubule networks in cancer cells. For instance, treatment of cancer cell lines with these compounds leads to a dose-dependent alteration of the microtubule structure. researchgate.net At low concentrations, the normally fine, filamentous network of microtubules becomes disorganized. researchgate.net As the concentration of the inhibitor increases, the microtubules depolymerize, resulting in a diffuse pattern of tubulin staining throughout the cytoplasm and a significant reduction in the density of the microtubule network. researchgate.netnih.gov
For example, one study on a related dual inhibitor, compound 7a, showed a marked disruption of the microtubule network in 518A2 melanoma cells at a concentration of 0.5 µM. mdpi.com Another compound, 28g, was also confirmed to disrupt cellular microtubule networks effectively. nih.gov This disruption is a direct consequence of the compound's ability to inhibit tubulin polymerization, a crucial process for microtubule formation and dynamics. mdpi.comnih.gov The destabilization of microtubules ultimately interferes with the formation of the mitotic spindle, a key structure for cell division, thereby inducing cell cycle arrest, typically at the G2/M phase. nih.gov
In Vivo Efficacy Studies in Preclinical Models
Assessment of Tumor Growth Inhibition (TGI) in Xenograft Models
The in vivo antitumor efficacy of dual tubulin/HDAC inhibitors is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint in these studies is often Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a control group.
Numerous preclinical studies have demonstrated the potent TGI capabilities of various tubulin/HDAC dual inhibitors across different cancer types. These compounds have shown significant tumor reduction in mouse xenograft models. nih.gov For instance, a dual inhibitor designated as compound 21, when administered intravenously, resulted in a TGI of 90% in a PC-3 prostate cancer xenograft model. mdpi.com Similarly, another compound, 9n, achieved a remarkable tumor inhibition rate of 90.07% in the same PC-3 xenograft model, significantly outperforming the reference compound Combretastatin A-4 (CA-4). nih.gov Other related compounds have also shown substantial, albeit varied, efficacy; compound 26a produced TGI values of 31.1% and 40.9% in PC-3 and HL-60 grafted mice, respectively, while compound 6 exhibited a TGI of 73.12% in a mouse liver cancer allograft model. mdpi.com
These findings highlight the potent anti-tumor activity of this class of dual inhibitors in vivo.
Table 1: Tumor Growth Inhibition (TGI) in Preclinical Xenograft Models
| Compound ID | Cancer Model | TGI (%) | Source |
|---|---|---|---|
| 9n | PC-3 (Prostate) | 90.07 | nih.gov |
| 21 | PC-3 (Prostate) | 90.0 | mdpi.com |
| 6 | Liver Cancer | 73.12 | mdpi.com |
| 26a | HL-60 (Leukemia) | 40.9 | mdpi.com |
| 26a | PC-3 (Prostate) | 31.1 | mdpi.com |
| MPT0B451 | PC-3 (Prostate) | Significant TGI | nih.gov |
| MPT0B451 | HL-60 (Leukemia) | Significant TGI | nih.gov |
Evaluation of Efficacy in Specific Cancer Preclinical Models (e.g., Prostate Cancer, Ovarian Cancer)
Prostate Cancer: Preclinical models of prostate cancer have been a significant focus for evaluating tubulin/HDAC dual inhibitors. As demonstrated in xenograft studies, these compounds show potent efficacy against prostate cancer cells. nih.govnih.gov In a PC-3 human prostate cancer xenograft model, a dual inhibitor (compound 9n) demonstrated a tumor inhibition rate of 90.07%. nih.gov Another inhibitor, MPT0B451, also significantly suppressed tumor growth in a PC-3 xenograft model. nih.gov These results underscore the potential of this therapeutic strategy for treating advanced and castration-resistant prostate cancer. ilo.org The mechanism of action involves inducing cell cycle arrest and apoptosis, which has been confirmed in multiple prostate cancer cell lines. nih.gov
Ovarian Cancer: Histone deacetylases are frequently overexpressed in ovarian cancer, making them a promising therapeutic target. nih.govnih.gov Preclinical studies have shown that HDAC inhibitors can sensitize ovarian cancer cells to conventional chemotherapies like platinum-based drugs and inhibit tumor cell growth both in vitro and in vivo. nih.govnih.gov HDAC6, in particular, is implicated in promoting ovarian cancer cell motility by deacetylating tubulin. nih.gov While many studies focus on pan-HDAC inhibitors or their use in combination therapies, the dual-targeting approach that simultaneously inhibits tubulin and HDACs is a logical next step. spandidos-publications.com The rationale is to leverage the synergistic effects of disrupting microtubule dynamics and reversing aberrant epigenetic modifications, which are both crucial drivers of ovarian cancer progression. nih.govnih.gov Although specific in vivo efficacy data for dual tubulin/HDAC inhibitors in ovarian cancer models is still emerging, the strong preclinical evidence for HDAC inhibitors in this malignancy supports further investigation. nih.govfrontiersin.org
Pharmacodynamic Biomarker Analysis in Preclinical Tissues (e.g., Acetylated α-tubulin, Acetylated Histone H3 levels)
Pharmacodynamic (PD) biomarkers are essential for confirming the mechanism of action of targeted therapies in vivo. For a dual tubulin/HDAC inhibitor, the key biomarkers are the acetylation levels of its primary targets: α-tubulin (a substrate of HDAC6) and histones (substrates of class I HDACs). nih.govashpublications.org
In vivo and ex vivo studies consistently demonstrate that treatment with these dual inhibitors leads to a significant increase in the acetylation of both α-tubulin and histones in tumor and surrogate tissues. nih.govaacrjournals.org
Acetylated α-tubulin: Inhibition of HDAC6 leads to the hyperacetylation of its main cytoplasmic substrate, α-tubulin. aacrjournals.orgnih.gov This modification is associated with increased microtubule stability. rupress.org Studies on the dual inhibitor MPT0B451 showed a dose-dependent increase in acetylated α-tubulin in cancer cells. nih.gov Acetylated α-tubulin is considered a robust and specific PD biomarker for HDAC6 inhibition in clinical trials. ashpublications.org
Acetylated Histone H3: Inhibition of class I HDACs results in the hyperacetylation of core histones, such as Histone H3. nih.gov This epigenetic modification alters chromatin structure, leading to changes in gene expression. scienceopen.com Treatment with dual inhibitors has been shown to increase the levels of acetylated Histone H3 in a dose-dependent manner, confirming target engagement in the nucleus. nih.govaacrjournals.org
Analysis of preclinical tissues from xenograft models treated with tubulin/HDAC inhibitors confirms a simultaneous increase in both acetylated α-tubulin and acetylated Histone H3, providing clear evidence of the dual-targeting activity of the compound within the tumor microenvironment. nih.govresearchgate.net
Investigation of Anti-Angiogenic Effects in Animal Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Both tubulin and HDACs play roles in regulating angiogenesis, making this a key secondary target for dual inhibitors. mdpi.comnih.gov
The anti-angiogenic potential of this compound and related compounds has been demonstrated in various preclinical models, most notably in zebrafish embryos. The zebrafish model is widely used for studying angiogenesis due to the rapid development and transparency of the embryos, which allows for direct visualization of blood vessel formation.
Studies have shown that dual inhibitors can effectively inhibit angiogenesis in vivo.
One compound, 28g, was found to significantly inhibit human umbilical vein endothelial cell (HUVEC) tube formation, proliferation, and migration in vitro. nih.gov Its anti-angiogenic effect was subsequently confirmed in vivo using a zebrafish xenograft model. nih.gov
Another dual inhibitor, compound 5, was shown to impede angiogenesis in zebrafish embryos at a concentration of 0.6 µM. mdpi.com
Similarly, compound 9n, which showed potent anti-tumor activity, also exhibited inhibitory effects on angiogenesis. nih.gov
These findings suggest that the therapeutic efficacy of dual tubulin/HDAC inhibitors is not only due to their direct cytotoxic effects on tumor cells but also their ability to disrupt the tumor's blood supply by inhibiting angiogenesis. mdpi.comnih.gov
Computational and Structural Biology Insights
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting how a ligand such as Tubulin/HDAC-IN-4 fits into the binding sites of its targets, histone deacetylases (HDACs) and tubulin, and how it maintains these interactions over time.
The inhibitory action of this compound against various HDAC isoforms is rooted in its ability to effectively engage with the enzyme's active site. Molecular docking studies reveal that the general pharmacophore for HDAC inhibitors is a key component of this interaction. turkjps.orgexplorationpub.com This pharmacophore typically consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with surface residues. turkjps.orgexplorationpub.com
In dual inhibitors like this compound, the hydroxamic acid moiety serves as the crucial ZBG. mdpi.compreprints.org Docking simulations predict that this group chelates the essential Zn²⁺ ion located at the base of the HDAC active site tunnel. preprints.orgbohrium.com This interaction is fundamental to the inhibitory activity. Further stabilization is achieved through hydrogen bonds with key amino acid residues within the active site, such as Tyrosine, Histidine, and Proline. preprints.orgdovepress.com For example, in similar dual inhibitors, interactions with residues like Tyr341, His141, and His142 have been observed. preprints.org
The potency of this compound against specific HDAC isoforms has been quantified, providing a basis for its classification as a dual inhibitor.
| HDAC Isoform | IC₅₀ (µM) |
|---|---|
| HDAC1 | 0.73 medchemexpress.commedchemexpress.com |
| HDAC2 | 0.43 medchemexpress.commedchemexpress.com |
| HDAC6 | 0.62 medchemexpress.commedchemexpress.com |
| HDAC7 | 2.34 medchemexpress.commedchemexpress.com |
This compound is designed to inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site. medchemexpress.commedchemexpress.com This pocket is located at the interface between the α- and β-tubulin subunits. mdpi.com Molecular docking studies on analogous dual-target inhibitors show that the part of the molecule resembling Combretastatin (B1194345) A-4 (CA-4), a known colchicine site inhibitor, occupies this pocket. mdpi.comfrontiersin.org
The binding is stabilized by a combination of interactions. The trimethoxyphenyl group, a key feature of CA-4 and related inhibitors, is predicted to orient itself within a hydrophobic pocket of β-tubulin, near residue Cysβ241. mdpi.comnih.gov The stability of the inhibitor within the colchicine binding site is further enhanced by hydrogen bonds. mdpi.comnih.gov For instance, the four methoxy (B1213986) groups present on some inhibitors can create favorable interactions that stabilize their position within the binding site. frontiersin.org These interactions effectively prevent the tubulin dimers from polymerizing into microtubules, leading to cell cycle arrest. mdpi.com
Structure-Guided Optimization
Insights from computational studies are pivotal for the iterative process of drug design, allowing for the strategic modification of inhibitor structures to improve their therapeutic properties.
The dual-action nature of this compound is dependent on the successful integration of two distinct pharmacophores within a single molecule. nih.gov
HDAC-Inhibiting Pharmacophore : The essential component is the zinc-binding hydroxamic acid group. mdpi.compreprints.org The linker region connects this to the cap group and its length and flexibility are critical for correctly positioning the ZBG within the catalytic tunnel. explorationpub.commdpi.com
Tubulin-Inhibiting Pharmacophore : This is typically a structural motif that mimics colchicine or CA-4, containing features like the trimethoxyphenyl ring which engages in hydrophobic interactions within the colchicine binding site. mdpi.compreprints.org
Molecular docking studies confirm that the spatial arrangement and chemical nature of these components are paramount. dovepress.comnih.gov The trimethoxy substituents are key for tubulin inhibition, while the hydroxamic acid is indispensable for HDAC inhibition. preprints.org The linker must be designed to allow both pharmacophores to bind to their respective targets simultaneously without steric hindrance.
The development of dual inhibitors like this compound is a prime example of rational drug design. preprints.orgnih.gov A primary strategy involves the fusion of known pharmacophores from a tubulin inhibitor (e.g., CA-4) and an HDAC inhibitor (e.g., Vorinostat) into a single hybrid molecule. mdpi.compreprints.org
Structure-guided optimization focuses on several key areas:
Linker Modification : The length and composition of the alkyl linker connecting the tubulin-binding and HDAC-inhibiting moieties are critical variables. Studies on similar hybrid compounds have shown that linker length can modulate the relative potency towards tubulin versus HDACs. For example, shorter linkers sometimes favor tubulin inhibition, while longer linkers can enhance HDAC inhibition, particularly for specific isoforms like HDAC6. mdpi.commdpi.com
Cap Group Optimization : The "cap" group, the part of the inhibitor that interacts with the surface of the HDAC enzyme, can be modified to improve isoform selectivity. explorationpub.com Since surface residues show more variation across different HDAC isoforms compared to the highly conserved catalytic tunnel, modifying the cap group is a key strategy for achieving selectivity. explorationpub.com
Scaffold Hopping : Replacing the core scaffold (e.g., chalcone (B49325), stilbene (B7821643), oxazole) that bridges the two pharmacophores can lead to novel compounds with improved properties. mdpi.compreprints.org This allows for exploration of different geometries and orientations of the key binding motifs.
By systematically applying these principles, researchers can fine-tune the structure of dual inhibitors to achieve a desired balance of potency against both tubulin and specific HDAC isoforms, potentially leading to more effective and less toxic therapeutic agents. nih.govresearchgate.net
Future Directions in Tubulin/hdac in 4 Research
Exploration of Resistance Mechanisms in Preclinical Models
A critical aspect of future research will be to anticipate and understand potential mechanisms of resistance to Tubulin/HDAC-IN-4. While dual-targeting inhibitors are designed to circumvent the resistance that can develop with single-target agents, cancer cells are notoriously adaptable. mdpi.com Research should focus on developing preclinical models of acquired resistance by exposing cancer cell lines to escalating concentrations of the compound over extended periods. These resistant models can then be analyzed to identify the molecular changes that allow the cells to survive. Potential mechanisms could involve the upregulation of drug efflux pumps, mutations in the drug-binding sites on tubulin or HDAC enzymes, or activation of compensatory signaling pathways that bypass the effects of the inhibitor. nih.gov Understanding these resistance pathways is crucial for designing rational combination therapies to overcome or prevent resistance in a clinical setting.
Identification of Novel Molecular Targets and Signaling Pathways
While the primary targets of this compound are tubulin and histone deacetylases, its downstream effects on cellular signaling are extensive and warrant deeper investigation. medchemexpress.com Preclinical studies have already shown that the compound induces apoptosis, cell cycle arrest at the G2/M phase, and elevates intracellular reactive oxygen species (ROS). medchemexpress.com Further research should aim to dissect these pathways in greater detail.
Key areas of investigation include:
Apoptosis Regulation : Studies have indicated that this compound treatment leads to the cleavage of PARP and Caspase 3, and modulates the expression of Bcl-2 family proteins. medchemexpress.com Future work could use proteomic approaches to identify other apoptosis-related proteins that are affected and clarify the interplay between the intrinsic and extrinsic apoptotic pathways.
Cell Cycle Control : The G2/M arrest is a direct consequence of microtubule disruption. mdpi.com Investigating the specific effects on cyclin-dependent kinases (CDKs), cyclins, and checkpoint proteins (like p21) that govern this phase will provide a more complete picture of its cytostatic effects. nih.gov
ROS-Mediated Effects : The generation of ROS is a significant contributor to the compound's cytotoxicity. medchemexpress.comnih.gov Research should explore the source of this ROS production (e.g., mitochondrial dysfunction) and its downstream consequences, such as DNA damage and the activation of stress-response pathways. nih.gov
Non-Histone Protein Acetylation : HDAC6, a key target of this compound, has numerous non-histone substrates besides α-tubulin, including the chaperone protein Hsp90 and cortactin. ashpublications.orgmdpi.com Inhibition of HDAC6 can disrupt the function of these proteins, affecting protein folding, cell motility, and degradation of misfolded proteins. ashpublications.orgfrontiersin.org Exploring how this compound impacts the acetylation status and function of these other HDAC6 substrates could reveal novel anti-cancer mechanisms. medcraveonline.com
Development of Advanced Preclinical Models for Efficacy Assessment
The initial in vivo efficacy of this compound was demonstrated in a xenograft model using PC-3 prostate cancer cells in BALB/c nude mice. medchemexpress.com To better predict clinical success, future studies must employ more sophisticated preclinical models. These advanced models can provide a more accurate representation of human tumor biology and the tumor microenvironment.
Examples of advanced models include:
Patient-Derived Xenografts (PDXs) : PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the heterogeneity and architecture of the original human tumor. Testing this compound in a panel of PDX models from different cancer types would provide more robust data on its spectrum of activity.
Orthotopic Models : Implanting cancer cells into the corresponding organ of origin (e.g., prostate cancer cells into the mouse prostate) creates a more clinically relevant tumor microenvironment, which can influence drug response.
Syngeneic Models : These models use immunocompetent mice and mouse cancer cell lines, allowing for the study of how this compound interacts with the immune system. This is particularly relevant as HDAC inhibitors have been shown to have immunomodulatory effects.
3D Organoid Cultures : Tumor organoids are three-dimensional cultures derived from patient tumors that can be grown in the lab. They mimic the cellular diversity and structure of the original tumor and are a powerful tool for high-throughput drug screening and for studying mechanisms of action and resistance. mdpi.com
Further Optimization of Analogues for Enhanced Preclinical Profile
This compound, also known as compound 9n, was identified through the systematic optimization of a lead compound based on the natural product millepachine. medchemexpress.com This process highlights the potential for further medicinal chemistry efforts to generate analogues with even more desirable properties. Structure-activity relationship (SAR) studies are central to this process, aiming to improve potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org
Future optimization could focus on:
Modifying the "Cap" Group : The trimethoxyphenyl group, derived from combretastatin (B1194345) A-4, is crucial for binding to the colchicine (B1669291) site of tubulin. mdpi.com Exploring different substitution patterns on this ring could enhance binding affinity or improve metabolic stability.
Varying the Linker : The length and composition of the linker connecting the tubulin-binding moiety to the HDAC-inhibiting zinc-binding group can significantly impact the inhibitory profile against different HDAC isoforms. mdpi.comnih.gov
Exploring Alternative Zinc-Binding Groups (ZBGs) : While this compound uses a hydroxamic acid ZBG, other ZBGs could be incorporated to fine-tune HDAC selectivity and potentially reduce off-target effects. tandfonline.com
The goal of these optimizations would be to identify a lead candidate with an ideal balance of dual-target potency, selectivity for cancer cells over normal cells, and favorable drug-like properties (e.g., solubility, metabolic stability) for in vivo development. mdpi.comresearchgate.net
Table 1: Research Findings on Analogues and Dual-Inhibitors
| Compound/Class | Key Findings | Reference(s) |
|---|---|---|
| Oxazole-Bridged CA-4 Analogues | Derivatives with short atomic spacers between the cap and hydroxamic acid showed potent microtubule disruption and G2/M arrest. Longer spacers favored HDAC inhibition and G1 arrest. | mdpi.com, nih.gov |
| isoCA-4/Belinostat Hybrids | Compounds 5f and 5h were potent inhibitors of both tubulin polymerization (IC50 of 1.5-2 µM) and HDAC8, showing strong antiproliferative activity. | acs.org |
| Chalcone-Based Hybrids | Designed by combining a chalcone (B49325) skeleton (for tubulin inhibition) with a hydroxamic acid group (for HDAC inhibition), some analogues showed potent cytotoxicity and induced cell cycle arrest. | mdpi.com, preprints.org, dovepress.com |
| Podophyllotoxin Derivatives | A series of hybrids based on 4′-demethyl-4-deoxypodophyllotoxin were synthesized as dual tubulin-HDAC inhibitors, with compounds 14a and 14c showing the most potent activity. | rsc.org |
Comparative Studies with Existing Single-Target Agents and Combination Therapies
A key rationale for developing dual-target agents is the hypothesis that they offer superior efficacy or a better safety profile compared to administering two separate drugs. mdpi.com This hypothesis must be rigorously tested. Future preclinical studies should directly compare this compound with:
Single-agent therapies : Head-to-head comparisons against established tubulin inhibitors (e.g., paclitaxel (B517696), docetaxel) and HDAC inhibitors (e.g., vorinostat) in relevant cancer models.
Combination therapies : Comparing the effects of this compound to the combination of a single-target tubulin inhibitor plus a single-target HDAC inhibitor. ashpublications.org Studies have shown that combining HDAC inhibitors with agents like paclitaxel or vincristine (B1662923) can have synergistic effects. mdpi.comoncotarget.com
These studies will be essential to determine if the covalent linking of the two pharmacophores in a single molecule provides a true therapeutic advantage, potentially through optimized pharmacokinetics leading to simultaneous target engagement within the cancer cell. nih.gov
Expansion of Therapeutic Applications beyond Cancer in Relevant Preclinical Disease Models
The biological pathways modulated by this compound are implicated in diseases other than cancer, suggesting potential for broader therapeutic applications. The role of HDAC6, in particular, has been a focus of research in neurodegenerative diseases. mdpi.com
HDAC6 is the primary deacetylase for α-tubulin in the cytoplasm, and its activity is crucial for regulating microtubule dynamics and axonal transport. researchgate.netembopress.org Impaired axonal transport is a pathological feature of several neurodegenerative conditions, including Huntington's disease and Alzheimer's disease. bmbreports.org Studies have shown that inhibiting HDAC6 can increase tubulin acetylation, potentially restoring proper transport and ameliorating disease phenotypes in preclinical models. bmbreports.orgplos.org Given that this compound is a potent inhibitor of HDAC6, it is plausible that it or its optimized analogues could be repurposed for these conditions. medchemexpress.com Future research should explore the efficacy of these compounds in relevant preclinical models of neurodegeneration, assessing their ability to cross the blood-brain barrier and engage their targets in the central nervous system.
Q & A
Basic Research Questions
Q. What validated biochemical assays are recommended to assess Tubulin/HDAC-IN-4’s dual inhibitory activity?
- Answer: For HDAC inhibition, use fluorometric or colorimetric assays (e.g., HDAC-Glo™) with HeLa cell lysates to measure acetylated histone H3 levels via Western blot . For tubulin targeting, employ in vitro tubulin polymerization assays using purified bovine tubulin, monitored via turbidity at 340 nm. Validate results with immunofluorescence to visualize microtubule destabilization in cancer cell lines (e.g., MCF-7). Ensure parallel controls with selective HDAC (e.g., SAHA) and tubulin (e.g., colchicine) inhibitors to confirm dual activity .
Q. How can researchers confirm target engagement of this compound in cellular models?
- Answer: Combine pharmacodynamic assays:
- Measure HDAC inhibition by quantifying acetylated α-tubulin (ac-Tubulin) via Western blot.
- Assess tubulin disruption using cell cycle analysis (flow cytometry) to detect G2/M arrest.
- Employ dose-response experiments to correlate intracellular drug concentration (LC-MS/MS) with phenotypic outcomes (e.g., apoptosis via Annexin V staining). Include rescue experiments with HDAC-selective agonists (e.g., trichostatin A) to isolate mechanisms .
Q. What storage and stability protocols are critical for maintaining this compound’s efficacy?
- Answer: Store lyophilized powder at -20°C in airtight, light-protected vials. For reconstitution, use DMSO (≥99.9% purity) to prepare 10 mM stock solutions, aliquot to avoid freeze-thaw cycles, and store at -20°C for ≤1 month. Confirm stability via HPLC (retention time consistency) and periodic re-testing of inhibitory activity in HDAC/tubulin assays .
Advanced Research Questions
Q. How should experimental designs distinguish between HDAC- and tubulin-mediated effects in dual-targeting studies?
- Answer: Implement a factorial design:
- Treat cells with this compound ± selective pathway inhibitors (e.g., SAHA for HDAC, nocodazole for tubulin).
- Use transcriptomic profiling (RNA-seq) to identify pathway-specific gene signatures (e.g., CDKN1A for HDAC inhibition vs. BCL2 for tubulin effects).
- Apply computational modeling (e.g., SynergyFinder) to quantify interaction effects. Address confounding variables by standardizing cell culture conditions (e.g., serum concentration, passage number) .
Q. How can researchers resolve contradictions in reported IC50 values across studies?
- Answer: Conduct a meta-analysis with the following steps:
Assay Comparability: Verify assay parameters (e.g., substrate concentration, incubation time) and cell line authenticity (STR profiling).
Pharmacokinetic Factors: Measure intracellular drug accumulation (via LC-MS) and protein binding (equilibrium dialysis).
Statistical Harmonization: Normalize data using Z-scores and apply mixed-effects models to account for inter-lab variability. Reference guidelines from the Guideline For Reviewer to critique methodological inconsistencies (e.g., sampling size, statistical power) .
Q. What statistical methods are optimal for evaluating synergistic effects of this compound’s dual inhibition?
- Answer: Use the Chou-Talalay combination index (CI) method:
- Generate dose-response matrices for this compound ± single-target inhibitors.
- Calculate CI values at multiple effect levels (e.g., ED50, ED75) using CompuSyn software.
- Validate synergy with isobologram analysis and Bliss independence models. For longitudinal studies, apply time-dependent Cox regression to assess survival outcomes in xenograft models .
Methodological Frameworks
- Research Question Formulation: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope .
- Data Contradiction Analysis: Follow the Understanding Scientific Studies protocol: engage interdisciplinary experts to identify confounding variables (e.g., batch-to-batch compound variability) and replicate experiments under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
